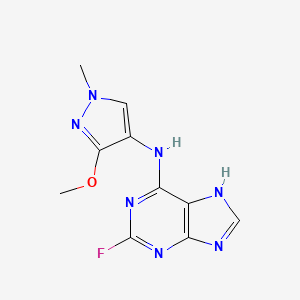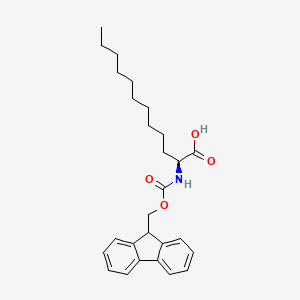
(2S)-2-(Fmoc-amino)dodecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(Fmoc-amino)dodecanoic acid: is a compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of dodecanoic acid. This compound is commonly used in peptide synthesis due to the stability and ease of removal of the Fmoc group under mild conditions. The Fmoc group is particularly useful in solid-phase peptide synthesis, where it serves as a temporary protecting group for the amino terminus of peptides.
作用机制
Target of Action
The primary targets of Fmoc-L-2Ado-OH are amino acids and short peptides . The compound is modified with the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which has a significant impact on the self-assembly features of these biomolecules . The inherent hydrophobicity and aromaticity of the Fmoc moiety promote the association of building blocks .
Mode of Action
Fmoc-L-2Ado-OH interacts with its targets through a process of self-assembly . The Fmoc group’s hydrophobicity and aromaticity drive this assembly, leading to the formation of functional materials . This interaction is crucial for the compound’s potential applications .
Biochemical Pathways
The biochemical pathways affected by Fmoc-L-2Ado-OH primarily involve the self-organization of functional molecules . This includes Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The downstream effects of these pathways are related to various applications, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Pharmacokinetics
The compound’s self-assembly features and stability suggest potential implications for its bioavailability .
Result of Action
The molecular and cellular effects of Fmoc-L-2Ado-OH’s action are primarily seen in its ability to form functional materials through the self-assembly of modified amino acids and short peptides . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .
Action Environment
The action of Fmoc-L-2Ado-OH can be influenced by environmental factors. For instance, the compound’s stability and efficacy can be affected by the pH of the system . Furthermore, the compound’s chemoselective reaction in the presence of ambident nucleophiles suggests that its action can be influenced by the chemical environment .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-(Fmoc-amino)dodecanoic acid typically involves the protection of the amino group of dodecanoic acid with the Fmoc group. This can be achieved through a reaction with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: (2S)-2-(Fmoc-amino)dodecanoic acid can undergo various chemical reactions, including:
Substitution: The Fmoc group can be removed using a base such as piperidine, leading to the formation of the free amino group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Piperidine, triethylamine
Major Products Formed:
Oxidation: Oxidized derivatives of dodecanoic acid
Reduction: Reduced alcohol derivatives
Substitution: Free amino dodecanoic acid
科学研究应用
Chemistry: (2S)-2-(Fmoc-amino)dodecanoic acid is widely used in peptide synthesis as a building block for the preparation of various peptides and proteins. Its stability and ease of removal make it an ideal protecting group for amino acids .
Biology: In biological research, this compound is used to synthesize peptides that can be used as probes or inhibitors in various biochemical assays. It is also used in the study of protein-protein interactions and enzyme kinetics .
Medicine: In medicinal chemistry, this compound is used to synthesize peptide-based drugs and therapeutic agents. It is also used in the development of vaccines and diagnostic tools .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials and coatings. It is also used in the development of new materials with specific properties, such as hydrogels and nanomaterials .
相似化合物的比较
(2S)-2-(Boc-amino)dodecanoic acid: Uses a tert-butyloxycarbonyl (Boc) group as a protecting group.
(2S)-2-(Cbz-amino)dodecanoic acid: Uses a benzyloxycarbonyl (Cbz) group as a protecting group.
(2S)-2-(Alloc-amino)dodecanoic acid: Uses an allyloxycarbonyl (Alloc) group as a protecting group.
Comparison:
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)dodecanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35NO4/c1-2-3-4-5-6-7-8-9-18-25(26(29)30)28-27(31)32-19-24-22-16-12-10-14-20(22)21-15-11-13-17-23(21)24/h10-17,24-25H,2-9,18-19H2,1H3,(H,28,31)(H,29,30)/t25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMKLCPVASBFKI-VWLOTQADSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[(3S)-4-(Difluoromethyl)-2,2-difluoro-3-hydroxy-1,1-dioxo-3H-benzothiophen-5-yl]oxy]-5-fluoro-benzonitrile](/img/structure/B6315354.png)
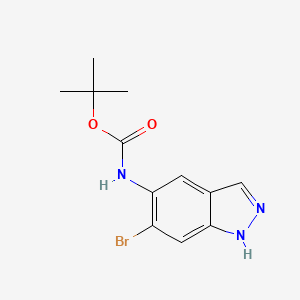
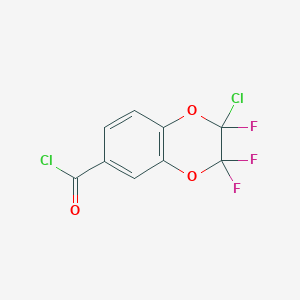
![tert-Butyl N-[(3R,4S)-4-hydroxypiperidin-3-yl]carbamate](/img/structure/B6315374.png)
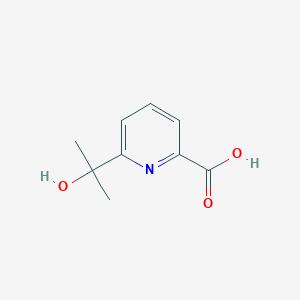
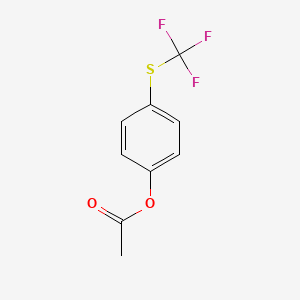
![rel-(1R,2R,5S)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B6315409.png)


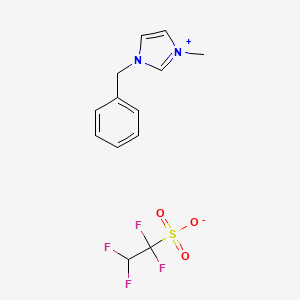
![[(2R,8R)-2-Fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanol](/img/structure/B6315430.png)
